4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine
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Overview
Description
4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a methoxy group, and an imidazo[4,5-c]pyridine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine typically involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The dichlorophenyl and methoxy groups are then introduced via nucleophilic substitution reactions, often using reagents like sodium hydride and appropriate halogenated precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde
- {4-[(2,4-Dichlorophenyl)methoxy]phenyl}methanol
Uniqueness
4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine stands out due to its imidazo[4,5-c]pyridine core, which imparts unique chemical and biological properties. This core structure differentiates it from other similar compounds, making it a valuable molecule for various research and industrial applications .
Properties
CAS No. |
87035-29-8 |
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Molecular Formula |
C16H15Cl2N3O |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-3-propylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C16H15Cl2N3O/c1-2-7-21-10-20-14-5-6-19-16(15(14)21)22-9-11-3-4-12(17)8-13(11)18/h3-6,8,10H,2,7,9H2,1H3 |
InChI Key |
FJONCNQZOAMWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C(=NC=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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